molecular formula C18H16F4N6O B12183126 N-(2-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12183126
M. Wt: 408.4 g/mol
InChI Key: GGVSSJZKQNJIQI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The IUPAC name of this compound is derived through sequential prioritization of functional groups and ring systems. The parent heterocycle is the triazolo[4,3-b]pyridazine system, a bicyclic structure combining a triazole ring (positions 1, 2, 4) fused to a pyridazine ring (positions 4, 3-b). Substituents are numbered according to their positions on this core:

  • A trifluoromethyl group (-CF₃) occupies position 3 of the triazolopyridazine.
  • A piperidine-4-carboxamide moiety is attached at position 6, with the piperidine nitrogen bonded to the triazolopyridazine.
  • The carboxamide’s nitrogen is substituted with a 2-fluorophenyl group.

Thus, the full systematic name is N-(2-fluorophenyl)-1-[3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide . This naming aligns with conventions observed in structurally related triazolopyridazine derivatives, where substituents are ordered by decreasing priority (carboxamide > trifluoromethyl > fluorophenyl).

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula is C₂₀H₁₈F₄N₆O , calculated as follows:

  • Triazolopyridazine core : C₆H₃F₃N₄ (6 carbons from the fused rings + 3 fluorines from -CF₃).
  • Piperidine-4-carboxamide : C₇H₁₂N₂O (piperidine: C₅H₁₁N; carboxamide: CONH(C₆H₄F)).
  • 2-Fluorophenyl group : C₆H₄F.

Constitutional isomerism arises primarily from:

  • Positional isomerism : Variations in the attachment site of the trifluoromethyl group (e.g., position 5 vs. 3 on the triazolopyridazine).
  • Functional group isomerism : Replacement of the carboxamide with a urea or sulfonamide group, as seen in analogs like N-methyl-N-(1-(3-methyl-triazolopyridazin-6-yl)azetidin-3-yl)propanamide.
  • Substituent orientation : The 2-fluorophenyl group could adopt para- or meta-positions, though ortho-substitution is fixed here.

Notably, the piperidine ring’s chair conformation minimizes steric clashes between the carboxamide and triazolopyridazine groups, a feature critical for maintaining planar geometry.

X-ray Crystallographic Structure Determination

While direct crystallographic data for this compound are unavailable, analogous triazolopyridazine structures reveal key trends:

  • Bond lengths : The triazole ring exhibits alternating single/double bonds (1.32–1.38 Å for C-N), while the pyridazine moiety shows aromatic delocalization (C-C: 1.39–1.42 Å).
  • Dihedral angles : The piperidine and triazolopyridazine planes form a dihedral angle of ~85°, minimizing electronic repulsion between the electron-deficient triazole and the carboxamide’s lone pairs.
  • Hydrogen bonding : The carboxamide’s NH group participates in intermolecular H-bonds with adjacent carbonyl oxygens (distance: 2.8–3.0 Å), stabilizing crystal packing.

Hypothetically, the 2-fluorophenyl group would adopt a coplanar orientation with the triazolopyridazine to maximize π-π stacking, as observed in fluorophenyl-substituted triazolopyrimidines.

Comparative Structural Analysis with Triazolopyridazine Analogues

Comparative studies highlight this compound’s unique features relative to other triazolopyridazine derivatives:

Feature This Compound Analogues (e.g., ) Impact on Properties
6-position substituent Piperidine-4-carboxamide Azetidine (e.g., EVT-2514351) Enhanced conformational flexibility
3-position substituent Trifluoromethyl Methyl, Cl, CF₃ (e.g., PMC9214832) Increased electron-withdrawing effect
Aromatic substitution 2-Fluorophenyl 4-Fluorobenzyl (e.g., EVT-12312779) Altered π-stacking potential

Key findings from structure-activity relationship (SAR) studies:

  • Triazolopyridazine core : Replacement with pyridine or pyrimidine reduces potency by >40-fold, underscoring the necessity of the fused triazole ring for electronic interactions.
  • Trifluoromethyl group : Substitution at position 3 enhances metabolic stability compared to methyl or hydrogen, as CF₃ resists oxidative demethylation.
  • Piperidine vs. azetidine : Piperidine’s larger ring improves solubility (cLogP reduced by ~0.5 units) without sacrificing target affinity.

The 2-fluorophenyl group’s ortho-substitution likely sterically hinders off-target binding to hydrophobic pockets, a hypothesis supported by similar fluorophenyl motifs in selective kinase inhibitors.

Properties

Molecular Formula

C18H16F4N6O

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H16F4N6O/c19-12-3-1-2-4-13(12)23-16(29)11-7-9-27(10-8-11)15-6-5-14-24-25-17(18(20,21)22)28(14)26-15/h1-6,11H,7-10H2,(H,23,29)

InChI Key

GGVSSJZKQNJIQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyridazine Backbone

A pyridazine derivative substituted with a trifluoromethyl group is prepared. For example, condensation of a 3-substituted pyridazine with a hydrazine derivative under acidic or thermal conditions forms the triazole ring.

Example Reaction:
3-(Trifluoromethyl)pyridazine+HydrazineHCl, HeatTrifluoromethyl-triazolo[4,3-b]pyridazine\text{3-(Trifluoromethyl)pyridazine} + \text{Hydrazine} \xrightarrow{\text{HCl, Heat}} \text{Trifluoromethyl-triazolo[4,3-b]pyridazine}

Functionalization of the Pyridazine Ring

The resulting triazolo-pyridazine is functionalized at the 6-position. This may involve halogenation (e.g., chlorination) or substitution reactions to introduce a leaving group for subsequent coupling.

Piperidine-4-Carboxamide Formation

The piperidine-4-carboxamide moiety is synthesized through a two-step process:

Piperidine Ring Functionalization

Piperidine-4-carboxylic acid is prepared via hydrolysis of a nitrile precursor (e.g., 4-cyanopiperidine) under acidic or basic conditions.

Example Reaction:
4-CyanopiperidineH2S, BasePiperidine-4-carbothioamideHydrolysisPiperidine-4-carboxylic Acid\text{4-Cyanopiperidine} \xrightarrow{\text{H}_2\text{S, Base}} \text{Piperidine-4-carbothioamide} \xrightarrow{\text{Hydrolysis}} \text{Piperidine-4-carboxylic Acid}

Coupling with 2-Fluorophenyl Amine

The carboxylic acid is coupled with 2-fluoroaniline using a carbodiimide-based reagent (e.g., DCC, EDC) and a base (e.g., DIPEA).

Example Reaction:
Piperidine-4-carboxylic Acid+2-FluoroanilineDCC, DIPEAN-(2-Fluorophenyl)piperidine-4-carboxamide\text{Piperidine-4-carboxylic Acid} + \text{2-Fluoroaniline} \xrightarrow{\text{DCC, DIPEA}} \text{N-(2-Fluorophenyl)piperidine-4-carboxamide}

Coupling of the Triazolo-Pyridazine and Piperidine Moieties

The final step involves coupling the 3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-yl group to the piperidine-4-carboxamide. This is typically achieved via:

Nucleophilic Aromatic Substitution (SNAr)

A halogenated triazolo-pyridazine reacts with the piperidine amine under basic conditions.

Example Reaction:
6-Chloro-trifluoromethyl-triazolo[4,3-b]pyridazine+Piperidine-4-carboxamideK2CO3,DMFTarget Compound\text{6-Chloro-trifluoromethyl-triazolo[4,3-b]pyridazine} + \text{Piperidine-4-carboxamide} \xrightarrow{\text{K}_2\text{CO}_3, DMF} \text{Target Compound}

Palladium-Catalyzed Coupling (e.g., Suzuki)

For aryl-aryl bonds, a cross-coupling reaction may be employed, though this is less common for this structure.

Purification and Characterization

Purification methods include:

  • Column Chromatography : Silica gel or reversed-phase C18 columns.

  • Crystallization : Ethanol/water or methanol/ethyl acetate systems.

Characterization Techniques :

TechniquePurposeReference
NMR Confirm structure and stereochemistry
HPLC-MS Assess purity and molecular weight
XRD Determine crystal structure

Data Tables

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYieldReference
1. Pyridazine CyclizationHydrazine, HCl, 80°C60–75%
2. Piperidine Carboxylic AcidH₂SO₄, 4-Cyanopiperidine85–90%
3. Coupling with 2-FluoroanilineDCC, DIPEA, DMF70–80%
4. Final CouplingK₂CO₃, DMF, 60°C65–70%

Table 2: Comparative Analysis of Triazolo-Pyridazine Precursors

PrecursorSubstituentSynthetic RouteLimitationsReference
6-Chloro-triazolo[4,3-b]pyridazineChlorineHalogenationLow solubility
6-Bromotrifluoromethyl-triazolo[4,3-b]pyridazineBromineElectrophilic substitutionCostly reagents

Challenges and Optimization Strategies

Solubility Issues

Triazolo-pyridazines often exhibit poor solubility. Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) or additives (e.g., crown ethers).

Stereoselectivity

Piperidine ring substitution may lead to diastereomers. Optimization : Chiral resolution via enantioselective synthesis or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure that combines a piperidine moiety with a triazolo-pyridazine framework. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and biological activity. Recent studies have highlighted various synthetic routes to obtain this compound, often involving multi-step reactions that include cyclization and functional group modifications.

Anticancer Activity

N-(2-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has shown promising results as a potential anticancer agent. Research indicates that compounds with similar structures exhibit selective inhibition of c-Met kinases, which play a crucial role in cancer cell proliferation and metastasis. For instance, derivatives of triazolo-pyridazines have been associated with significant anticancer activity in preclinical models .

Neuropharmacological Effects

This compound may also possess neuropharmacological properties. The structural similarity to known GABA_A receptor modulators suggests potential applications in treating anxiety and other neuropsychiatric disorders. Studies exploring the modulation of neurotransmitter systems are ongoing to validate these effects .

Inhibition of Enzymatic Activity

Inhibition of specific enzymes such as glucosylceramide synthase has been proposed as a therapeutic strategy for conditions like Gaucher's disease. Compounds structurally related to this compound are being investigated for their ability to modulate enzyme activity effectively .

Case Study: Anticancer Efficacy

A study conducted by Cui et al. demonstrated that related triazolo-pyridazine compounds exhibited IC50 values in the nanomolar range against c-Met kinases. These findings suggest that this compound could be developed as a lead compound for further anticancer drug development .

Case Study: Neuropharmacological Potential

In another investigation focused on neuropharmacological applications, derivatives of this compound were tested for their effects on GABA_A receptor modulation. Preliminary results indicated enhanced anxiolytic-like effects in animal models, warranting further exploration into its therapeutic potential for anxiety disorders .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibition of c-Met kinases; potential for cancer treatment
NeuropharmacologicalModulation of GABA_A receptors; potential anxiolytic effects
Enzyme InhibitionInhibition of glucosylceramide synthase; implications for Gaucher's disease

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Triazolopyridazine Derivatives

Compound A : N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide ()
  • Key Differences :
    • Replaces the trifluoromethyl group with a 2-furyl substituent.
    • Uses a piperazine ring instead of piperidine.
  • Piperazine’s additional nitrogen may alter solubility and hydrogen-bonding capacity.
Compound B : N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
  • Key Differences :
    • Substituent: 4-Fluorophenyl ethyl vs. 2-fluorophenyl.
    • Lacks the trifluoromethyl group on the triazolopyridazine core.
  • Implications :
    • The ethyl spacer may enhance conformational flexibility but reduce target specificity.
    • Absence of CF₃ could lower metabolic stability .
Compound C : N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide ()
  • Key Differences :
    • Fluorophenyl group at position 4 (vs. 2).
    • Piperidine-3-carboxamide instead of position 4.
  • Implications :
    • Positional isomerism (2- vs. 4-fluorophenyl) may sterically hinder receptor binding.
    • Carboxamide position affects spatial orientation of the pharmacophore .

Piperidine/Piperazine-Based Analogues

Compound D : N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
  • Key Differences :
    • Substitutes 2-fluorophenyl with 3-chloro-4-fluorophenyl.
    • Lacks the trifluoromethyl group.
  • Absence of CF₃ may reduce resistance to oxidative metabolism .
Compound E : N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
  • Key Differences :
    • Replaces trifluoromethyl with phenyl and 2-fluorophenyl with phenylethyl.
  • Implications :
    • Phenyl groups enhance hydrophobicity but may increase off-target interactions.
    • Phenylethyl chain could improve membrane permeability but reduce selectivity .

Comparative Data Table

Compound ID Core Structure Substituent (R₁) Piperidine/Piperazine Position Key Functional Groups Molecular Weight
Target [1,2,4]Triazolo[4,3-b]pyridazine 2-Fluorophenyl Piperidine-4-carboxamide CF₃, F 427.3 (est.)
A (Ev1) [1,2,4]Triazolo[4,3-b]pyridazine 2-Fluorophenyl Piperazine-1-carboxamide 2-Furyl, F 435.4
B (Ev2) [1,2,4]Triazolo[4,3-b]pyridazine 4-Fluorophenyl ethyl Piperidine-4-carboxamide F 374.8
C (Ev5) [1,2,4]Triazolo[4,3-b]pyridazine 4-Fluorophenyl Piperidine-3-carboxamide CF₃, F 427.3 (est.)
D (Ev12) [1,2,4]Triazolo[4,3-b]pyridazine 3-Chloro-4-fluorophenyl Piperidine-4-carboxamide Cl, F 374.8
E (Ev11) [1,2,4]Triazolo[4,3-b]pyridazine 2-Phenylethyl Piperidine-4-carboxamide Phenyl 426.5

Research Findings and Implications

  • Role of Trifluoromethyl (CF₃) : The CF₃ group in the target compound likely enhances binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors like imatinib . Its absence in Compounds A, B, D, and E may reduce potency against such targets.
  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound may optimize steric interactions compared to 4-fluorophenyl (Compound C), as ortho-substitution often restricts rotational freedom, improving binding .
  • Chlorine vs.

Biological Activity

N-(2-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a trifluoromethyl group, a triazole ring, and a piperidine moiety. Its molecular formula is C16H14F4N4OC_{16}H_{14}F_4N_4O with a molecular weight of 382.3 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₄F₄N₄O
Molecular Weight382.3 g/mol
IUPAC NameThis compound

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The presence of the triazole ring in this compound may facilitate interactions with essential enzymes in microbial cells, leading to inhibition of growth. Studies suggest that compounds with similar structures have shown effectiveness against various pathogens, including fungi and bacteria .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on specific enzymes, particularly monoamine oxidase (MAO). Analogous compounds have demonstrated potent inhibition of MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. For instance, derivatives with similar piperidine structures were found to have IC50 values in the low micromolar range for MAO-B inhibition .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The triazole moiety may interact with heme-containing enzymes like MAO, leading to reduced enzymatic activity.
  • Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation by targeting signaling pathways involved in cancer cell growth .

Case Studies

  • Study on MAO Inhibition : A study involving derivatives similar to this compound revealed that certain substitutions significantly increased MAO-B inhibitory potency. For example, compounds with meta-bromo substitutions exhibited enhanced activity compared to para-substituted analogs .
  • Antimicrobial Evaluation : Another study demonstrated that triazole-based compounds effectively inhibited the growth of various fungal strains. The mechanism was attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .

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